2,2,4,4-Tetramethylpentane

Solvent Selection Thermophysical Properties Volatility Control

2,2,4,4-Tetramethylpentane (TMP) is a highly branched C9 alkane whose unique gem-dimethyl architecture delivers unmatched performance in radiation detector ionization chambers (electron mobility 26.3 cm²/V·s), specialty fuel blends, and as a precursor for perfluorinated blood substitutes. Its intermediate boiling point (122°C) and non-polar character make it an ideal reaction medium where standard alkanes fail. Choose ≥98% purity TMP for consistent, application-critical results unavailable from generic branched alkanes.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 1070-87-7
Cat. No. B094933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethylpentane
CAS1070-87-7
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C
InChIInChI=1S/C9H20/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3
InChIKeyGUMULFRCHLJNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,4-Tetramethylpentane (CAS 1070-87-7): A Highly Branched C9 Isoparaffin for Specialized Scientific and Industrial Applications


2,2,4,4-Tetramethylpentane (TMP), also known as di-tert-butylmethane, is a highly branched C9 alkane with the molecular formula C9H20 and a molecular weight of 128.26 g/mol [1]. It is a colorless, non-polar liquid at room temperature with a boiling point of 122°C and a density of 0.72 g/mL [2]. Its highly symmetrical, gem-dimethyl substituted structure imparts unique physical and chemical properties that differentiate it from linear alkanes and less branched isomers [3]. This compound is of interest in specialized fields including radiation detection, high-performance fuels, and as a chemical intermediate for perfluorinated derivatives [4][5].

Why 2,2,4,4-Tetramethylpentane Cannot Be Simply Replaced by Isooctane or Other Branched Alkanes


While 2,2,4,4-tetramethylpentane (TMP) belongs to the class of branched alkanes, its unique molecular architecture—featuring two gem-dimethyl groups separated by a single methylene bridge—results in a distinct set of physical and electronic properties not found in commonly used alternatives like isooctane (2,2,4-trimethylpentane) or n-nonane [1]. These differences manifest in significantly altered boiling point, volatility, electron mobility, and biological partitioning behavior, all of which are critical for specialized applications in radiation detector design, fuel formulation, and bioactivity studies [2][3][4]. Consequently, generic substitution with a 'similar' branched alkane will lead to suboptimal, or even non-functional, performance in these niche but important scientific and industrial contexts.

Quantitative Differentiation of 2,2,4,4-Tetramethylpentane: Head-to-Head Data vs. Key Comparators


Boiling Point Differentiation: 2,2,4,4-Tetramethylpentane vs. Isooctane and n-Nonane

2,2,4,4-Tetramethylpentane (TMP) exhibits a boiling point of 122.2°C, which is significantly higher than that of the widely used fuel and solvent isooctane (2,2,4-trimethylpentane) at 99°C, yet considerably lower than the linear alkane n-nonane at 151°C [1]. This places TMP in a unique volatility niche, offering lower evaporative losses than isooctane without the high energy input required for distillation or removal of n-nonane.

Solvent Selection Thermophysical Properties Volatility Control

Electron Transport Properties: 2,2,4,4-Tetramethylpentane as a Specialized Radiation Detector Medium

In liquid ionization chambers, 2,2,4,4-tetramethylpentane demonstrates an electron mobility of 26.3 ± 0.8 cm²/V·s and a zero-field free ion yield of 0.743 ± 0.029 electrons/100 eV for minimum ionizing particles [1]. While this electron mobility is lower than the ~100 cm²/V·s observed in tetramethylsilane (TMS) [2], TMP offers practical advantages such as a much higher boiling point (122°C vs. 26°C for TMS), enabling room-temperature operation with reduced volatility and simpler handling [3]. This combination of properties is distinct from other hydrocarbon liquids like isooctane, which exhibit lower free-ion yields [4].

Radiation Detection Ionization Chamber Electron Mobility

Octane Number and Fuel Performance: Differentiating 2,2,4,4-Tetramethylpentane from Isooctane and Other High-Octane Blends

While a comprehensive dataset lists the octane numbers for several highly branched alkanes—including isooctane (100), 2,2,3-trimethylpentane (100.2), and 2,2,3,3-tetramethylbutane (103)—2,2,4,4-tetramethylpentane is notably absent from the group of compounds with an octane rating of 100 or higher [1]. This indicates that despite its highly branched structure, the specific methyl group arrangement in TMP yields a lower octane number than the 100-octane benchmark, isooctane. Therefore, in fuel applications where maximum knock resistance is paramount, 2,2,3,3-tetramethylbutane (103) or Triptane (101+) would be superior; however, TMP may still find use in specialty blends where a balance of physical properties (e.g., boiling point, density) with adequate octane rating is required.

Fuel Additive Octane Number Knock Resistance

Biological Partitioning: 2,2,4,4-Tetramethylpentane Exhibits the Lowest Lipophilicity Among Nonane Isomers

In a comparative study of nonane isomers in rats, 2,2,4,4-tetramethylpentane (TMP) exhibited the lowest octanol/water partition coefficient (log P) among the group, which included n-nonane, 3-methyloctane, 4-ethylheptane, 2,3-dimethylheptane, and 2,2,4-trimethylhexane [1]. This lower lipophilicity directly correlates with significantly smaller blood:air and tissue:air partition coefficients for TMP compared to the other isomers, indicating reduced potential for bioaccumulation in fatty tissues [1].

Toxicology Partition Coefficient Bioaccumulation

Antimicrobial Activity: 2,2,4,4-Tetramethylpentane Identified as Bioactive Principal in Fungal Extract

In a recent study investigating endophytic fungi, 2,2,4,4-tetramethylpentane was identified as the primary bioactive compound responsible for the antimicrobial effects of an Aspergillus niger extract. The compound demonstrated significant inhibitory activity against two pathogenic bacteria, producing inhibition zones of 23 mm against Staphylococcus aureus and 20 mm against Bacillus cereus [1].

Antimicrobial Natural Product Bioactivity

Optimal Application Scenarios for 2,2,4,4-Tetramethylpentane Based on Quantitative Evidence


Active Medium in Room-Temperature Liquid Ionization Chambers for Particle Physics

2,2,4,4-Tetramethylpentane (TMP) is a proven active medium for liquid ionization chambers used in particle physics experiments. Its measured electron mobility of 26.3 cm²/V·s and free-ion yield of 0.743 e⁻/100 eV provide a balance of charge transport efficiency and practical handling [1]. Unlike the faster but highly volatile tetramethylsilane (TMS), TMP's high boiling point (122°C) allows for safe, room-temperature operation of detectors without the need for complex cryogenic or high-pressure containment systems [2]. This makes it the preferred choice for large-area or extended-operation detectors where engineering simplicity and safety are paramount.

Medium-Boiling Inert Solvent for Chemical Synthesis and Sample Preparation

With a boiling point of 122.2°C, 2,2,4,4-Tetramethylpentane occupies a valuable niche between common low-boiling solvents like isooctane (99°C) and high-boiling solvents like n-nonane (151°C) [1][2]. This intermediate volatility makes it an excellent choice for reactions or extractions requiring a non-polar, chemically inert environment where lower homologs would evaporate too quickly and higher homologs would be difficult to remove. Its low water solubility and miscibility with other organics further enhance its utility as a reaction medium or extraction solvent [3].

Precursor for Perfluorinated Blood Substitute Components

The highly branched, yet compact, structure of 2,2,4,4-Tetramethylpentane makes it an ideal precursor for perfluorination. Patent literature demonstrates its direct fluorination to produce perfluoro-2,2,4,4-tetramethylpentane and related compounds, which are key components in synthetic blood substitute emulsions due to their high oxygen-carrying capacity and rapid excretion kinetics [1]. The specific gem-dimethyl architecture of the hydrocarbon precursor is critical for achieving the desired biocompatibility and emulsion stability in the final perfluorinated product [2].

Specialty Fuel Component Where High Density and Controlled Volatility Are Prioritized Over Maximum Octane Rating

While not possessing an octane number exceeding 100, 2,2,4,4-Tetramethylpentane still offers high knock resistance relative to linear alkanes and contributes to fuel blends requiring a specific density and boiling point profile [1]. Its unique volatility (BP 122°C) and density (0.72 g/mL) can be leveraged to fine-tune the distillation curve of specialty fuels or calibrate fuel performance testing equipment where a reference compound with these exact properties is needed, as opposed to the benchmark 100-octane isooctane [2].

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